molecular formula C16H29NOS B12542117 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one CAS No. 652966-85-3

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one

Cat. No.: B12542117
CAS No.: 652966-85-3
M. Wt: 283.5 g/mol
InChI Key: CDXMHWGZYMAOTD-UHFFFAOYSA-N
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Description

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one typically involves the reaction of a piperidinone derivative with a hexylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction temperature and time are optimized to achieve maximum yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The hexylsulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hexylsulfanyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one
  • 3-(hexylsulfanylmethylidene)-1-(2-methylpropyl)piperidin-2-one

Uniqueness

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one stands out due to its unique combination of a piperidinone ring and a hexylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

652966-85-3

Molecular Formula

C16H29NOS

Molecular Weight

283.5 g/mol

IUPAC Name

3-(hexylsulfanylmethylidene)-1-(2-methylpropyl)piperidin-2-one

InChI

InChI=1S/C16H29NOS/c1-4-5-6-7-11-19-13-15-9-8-10-17(16(15)18)12-14(2)3/h13-14H,4-12H2,1-3H3

InChI Key

CDXMHWGZYMAOTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC=C1CCCN(C1=O)CC(C)C

Origin of Product

United States

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